molecular formula C19H16BrN3O3 B2643077 2-bromo-5-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 1448058-74-9

2-bromo-5-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No. B2643077
CAS RN: 1448058-74-9
M. Wt: 414.259
InChI Key: WDBNCENSOHBFJE-UHFFFAOYSA-N
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Description

The compound “2-bromo-5-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide moiety, which is a common structure in many pharmaceutical drugs . It also contains a pyridazine ring, which is a type of azole, a class of compounds that have been studied for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzamide moiety, the pyridazine ring, and the methoxy group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromo groups would likely make the compound relatively heavy and possibly quite reactive. The methoxy group might increase the compound’s solubility in organic solvents .

Scientific Research Applications

Practical Synthesis Applications

A practical method for synthesizing orally active CCR5 antagonists, specifically 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, has been developed. This method involves esterification and an intramolecular Claisen type reaction, followed by Suzuki−Miyaura reaction, hydrolysis, and amidation. The synthesis process establishes a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).

Antifungal Applications

Novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide exhibit significant antifungal activity against phyto-pathogenic fungi and yeast. These derivatives show strong inhibition against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. The strongest inhibition was observed for certain specific derivatives, showcasing their potential as antifungal agents (Ienascu et al., 2018).

Antimicrobial and Antioxidant Applications

Certain bromophenols isolated from the marine red alga Rhodomela confervoides, including new compounds with structures identified through spectroscopic methods, exhibit potent antioxidant activities. These compounds have demonstrated stronger or comparable activities to butylated hydroxytoluene (BHT) and ascorbic acid, suggesting their potential as natural antioxidants. Additionally, a new benzamide isolated from endophytic Streptomyces and other known compounds have shown significant antimicrobial and antioxidant activities, indicating their potential in these fields (Li et al., 2011; Yang et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are known to act as inhibitors of certain enzymes . The pyridazine ring could also confer various biological activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c1-23-18(24)10-9-17(22-23)13-5-3-4-6-16(13)21-19(25)14-11-12(26-2)7-8-15(14)20/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBNCENSOHBFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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